

Commercial Suppliers and Technical Guide for Lumiracoxib-d6 in Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Lumiracoxib-d6

Cat. No.: B15142543

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For researchers, scientists, and drug development professionals requiring a stable isotope-labeled internal standard for the quantitative analysis of the selective COX-2 inhibitor Lumiracoxib, **Lumiracoxib-d6** is the designated compound. This technical guide provides an in-depth overview of its commercial availability and its application in research, with a focus on bioanalytical methodologies.

Commercial Availability

Lumiracoxib-d6 is available from several commercial suppliers specializing in research chemicals and analytical standards. While specific quantitative data such as purity and isotopic enrichment may vary between suppliers and batches, the following companies are primary sources for this compound:

Supplier	Website	Notes
Clearsynth	--INVALID-LINK--	Offers Lumiracoxib-d6 for research and development purposes. The product is often custom synthesized.[1]
Pharmaffiliates	--INVALID-LINK--	Lists Lumiracoxib-d6 as a stable isotope and pharmaceutical standard.
MedChemExpress	--INVALID-LINK--	Provides Lumiracoxib and its deuterated analog for research use.

It is recommended to contact the suppliers directly to obtain lot-specific certificates of analysis for detailed information on purity, isotopic enrichment, and available formats (e.g., solid powder, pre-weighed vials).

Physicochemical Properties

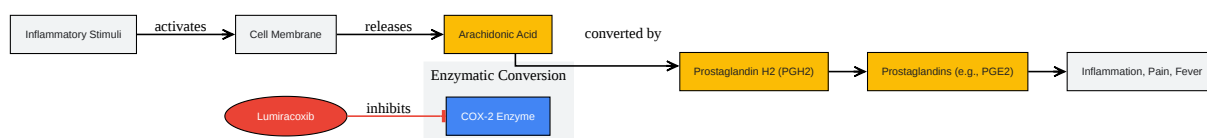
Property	Value
Chemical Name	2-[(2-Chloro-6-fluorophenyl)amino]-5-methyl-benzeneacetic acid-d6
Synonyms	CGS 35189-d6, COX 189-d6, Prexige-d6
CAS Number	1225453-72-4
Molecular Formula	C ₁₅ H ₇ D ₆ ClFNO ₂
Molecular Weight	299.76 g/mol

Biological Context: The Role of Lumiracoxib

Lumiracoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[2] The COX-2 enzyme is a key mediator in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are signaling molecules that contribute to pain and inflammation.[3] By selectively

targeting COX-2, Lumiracoxib reduces the production of these pro-inflammatory prostaglandins.[3] Its primary research applications are in the fields of osteoarthritis, rheumatoid arthritis, and acute pain management.[4][5]

The signaling pathway of COX-2 inhibition is well-established. In response to inflammatory stimuli, cells upregulate the expression of COX-2. This enzyme then acts on arachidonic acid, a fatty acid released from the cell membrane, to produce prostaglandin H₂ (PGH₂). PGH₂ is subsequently converted by various synthases into a range of prostaglandins, such as PGE₂, which promote inflammation, pain, and fever. Lumiracoxib, by binding to the active site of the COX-2 enzyme, blocks this initial conversion step.



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Caption: Simplified signaling pathway of COX-2 inhibition by Lumiracoxib.

Experimental Protocols: Bioanalytical Method Using Lumiracoxib-d6

The primary application of **Lumiracoxib-d6** is as an internal standard (IS) in bioanalytical methods for the quantification of Lumiracoxib in biological matrices such as plasma, serum, or urine. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it corrects for variability in sample preparation and instrument response.

While a specific, validated method for **Lumiracoxib-d6** is not publicly available in the searched literature, the following provides a detailed, representative protocol for the analysis of an NSAID using its deuterated internal standard by LC-MS/MS. This protocol can be adapted and validated for Lumiracoxib and **Lumiracoxib-d6**.

Objective: To quantify the concentration of Lumiracoxib in human plasma using **Lumiracoxib-d6** as an internal standard via liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Materials and Reagents:

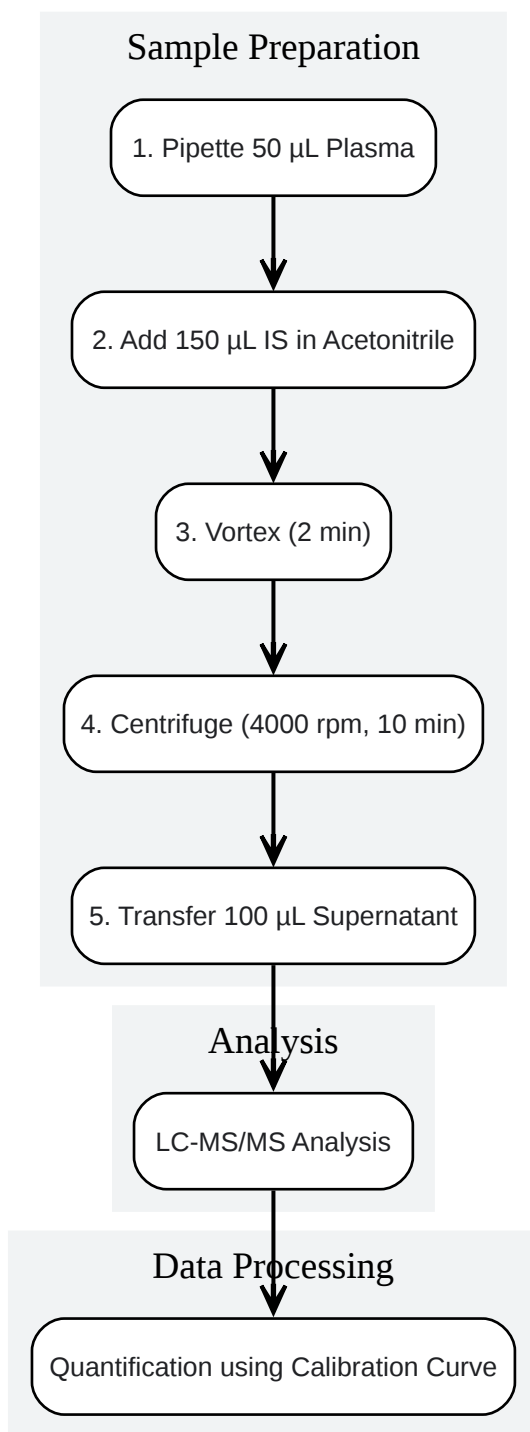
- Lumiracoxib analytical standard
- **Lumiracoxib-d6** (Internal Standard)
- Human plasma (with anticoagulant, e.g., K₂EDTA)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- 96-well plates
- Centrifuge

2. Preparation of Stock and Working Solutions:

- Lumiracoxib Stock Solution (1 mg/mL): Accurately weigh and dissolve Lumiracoxib in methanol.
- **Lumiracoxib-d6** Stock Solution (1 mg/mL): Accurately weigh and dissolve **Lumiracoxib-d6** in methanol.
- Lumiracoxib Working Solutions: Serially dilute the stock solution with 50:50 acetonitrile:water to prepare calibration standards and quality control (QC) samples at various concentrations.
- **Lumiracoxib-d6** Working Solution (Internal Standard): Dilute the stock solution with acetonitrile to a final concentration of 100 ng/mL.

3. Sample Preparation (Protein Precipitation):

- Pipette 50 μ L of plasma sample, calibration standard, or QC sample into a 96-well plate.
- Add 150 μ L of the **Lumiracoxib-d6** working solution (in acetonitrile) to each well.
- Vortex the plate for 2 minutes to precipitate plasma proteins.
- Centrifuge the plate at 4000 rpm for 10 minutes.
- Transfer 100 μ L of the supernatant to a new 96-well plate for LC-MS/MS analysis.



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- To cite this document: BenchChem. [Commercial Suppliers and Technical Guide for Lumiracoxib-d6 in Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15142543#commercial-suppliers-of-lumiracoxib-d6-for-research]

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